4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains methoxy and sulfonyl functional groups, which can contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is likely to be complex due to the presence of multiple functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” would be influenced by its molecular structure. The presence of the piperazine ring, for example, could increase its solubility in water, while the methoxy groups could increase its lipophilicity .Scientific Research Applications
1. Serotonin Receptor Antagonists
Research has demonstrated the synthesis and evaluation of piperazine derivatives, including 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, as potent 5-HT7 receptor antagonists. These compounds have shown promising IC50 values, indicating their efficacy in interacting with serotonin receptors, which may have implications in treating conditions related to serotonin dysregulation such as depression, anxiety, and schizophrenia (Yoon et al., 2008).
2. Gastrointestinal Motility Enhancement
Another study focused on the synthesis and pharmacological properties of benzamide derivatives, including this compound, as selective serotonin 4 receptor agonists. These substances have been found to enhance gastrointestinal motility, suggesting a potential application in treating gastrointestinal disorders by accelerating gastric emptying and increasing the frequency of defecation without significant side effects associated with 5-HT3 and dopamine D2 receptor binding affinity (Sonda et al., 2004).
3. Antimicrobial Activities
Further research includes the synthesis of new 1,2,4-triazole derivatives from compounds structurally related to 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide. These compounds have been screened for their antimicrobial activities, showing good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents to combat bacterial infections (Bektaş et al., 2007).
4. Analytical Derivatization in Liquid Chromatography
A novel sulfonate reagent related to the chemical structure of interest has been synthesized for use in analytical derivatization in liquid chromatography. This application allows for the sensitive detection of analytes post-derivatization, highlighting the compound's utility in enhancing analytical methods for the detection and quantification of various substances (Wu et al., 1997).
5. Crystal Structure and DFT Calculations
Research has also been conducted on the crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. These studies provide insights into the molecular structure, electronic properties, and potential reactivity of compounds, which can be critical in the design and development of new pharmaceuticals and materials (Kumara et al., 2017).
Future Directions
The future research directions for “4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” could include further investigation of its synthesis, its physical and chemical properties, and its biological activity. It could also be interesting to explore its potential applications in medicine or other fields .
Mechanism of Action
Target of Action
The primary target of the compound 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is believed to be the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide interacts with its target by acting as a potent and selective ligand . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The compound’s interaction with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of physiological responses, including motor control, reward, and several forms of memory. Changes in these pathways can have significant downstream effects on behavior and cognition.
Pharmacokinetics
The pharmacokinetic properties of 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide include hepatic metabolism and renal excretion . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide’s action include changes in neurotransmitter levels and receptor activity. By inhibiting reuptake and inducing the release of monoamine neurotransmitters, the compound can influence neuronal signaling and ultimately alter various physiological responses .
properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-7-3-17(4-8-19)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPNBLDACHOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.